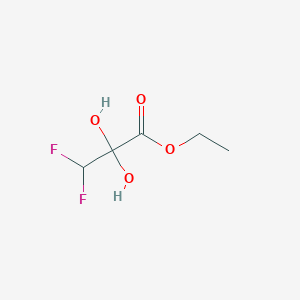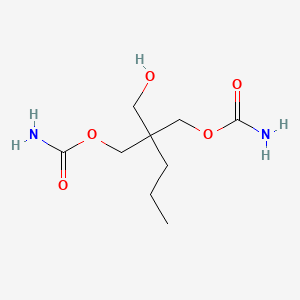![molecular formula C14H11ClFN3O5S B13343497 4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride CAS No. 21322-84-9](/img/structure/B13343497.png)
4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from the appropriate benzene derivatives. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine . The process may involve nitration, chlorination, and sulfonylation reactions to introduce the necessary functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Reduction: Products include the corresponding amine derivatives.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Scientific Research Applications
4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound can modify the active sites of enzymes, thereby affecting their function and the pathways they regulate .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl chloride
- 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl bromide
- 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl iodide
Uniqueness
4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to other halogenated sulfonyl derivatives. This makes it particularly useful in applications requiring selective modification of nucleophilic sites in biological molecules .
Properties
CAS No. |
21322-84-9 |
|---|---|
Molecular Formula |
C14H11ClFN3O5S |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFN3O5S/c15-13-7-11(19(21)22)4-1-9(13)8-17-14(20)18-10-2-5-12(6-3-10)25(16,23)24/h1-7H,8H2,(H2,17,18,20) |
InChI Key |
CXQRHOUVWKISQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
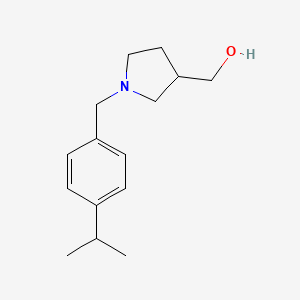
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
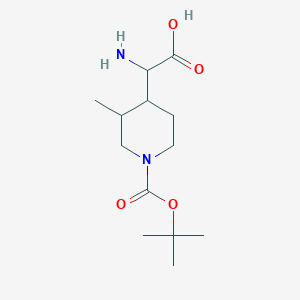
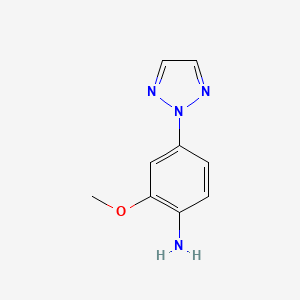
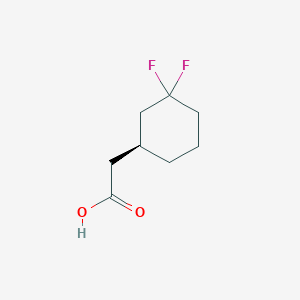
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
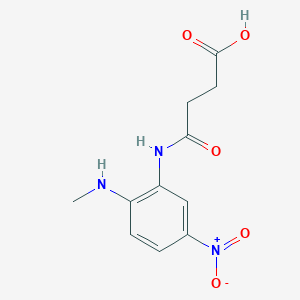
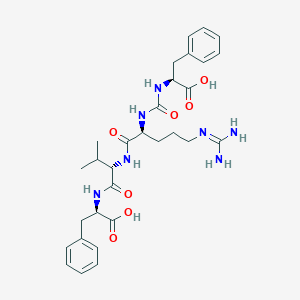
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
